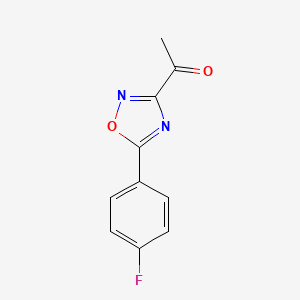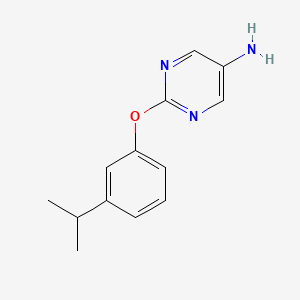
2-(3-propan-2-ylphenoxy)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-propan-2-ylphenoxy)pyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidinamine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an amine group and an aryloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-propan-2-ylphenoxy)pyrimidin-5-amine typically involves the reaction of 3-(1-Methylethyl)phenol with 2-chloro-5-aminopyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted pyrimidine ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-propan-2-ylphenoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the aryloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(3-propan-2-ylphenoxy)pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-propan-2-ylphenoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(1-Methylethyl)phenyl]oxy}-4-pyrimidinamine
- 2-{[3-(1-Methylethyl)phenyl]oxy}-6-pyrimidinamine
- 2-{[3-(1-Methylethyl)phenyl]oxy}-5-pyrimidinol
Uniqueness
2-(3-propan-2-ylphenoxy)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(3-propan-2-ylphenoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C13H15N3O/c1-9(2)10-4-3-5-12(6-10)17-13-15-7-11(14)8-16-13/h3-9H,14H2,1-2H3 |
InChI Key |
ISFLIBNICICXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=NC=C(C=N2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

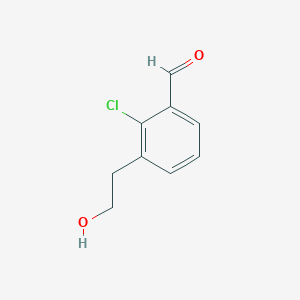
![Methyl 4-[[(methylsulfonyl)oxy]methyl]cyclohexanecarboxylate](/img/structure/B8681560.png)
![2-{1-Azabicyclo[2.2.2]octan-4-yl}acetonitrile](/img/structure/B8681569.png)

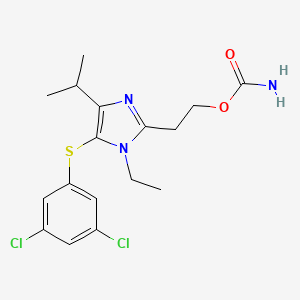
![2-[2-(4-Phenoxyphenoxy)ethoxy]pyridine](/img/structure/B8681582.png)
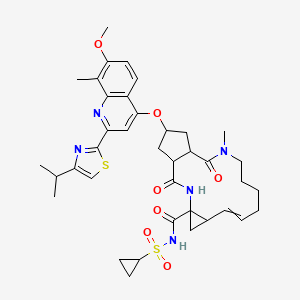
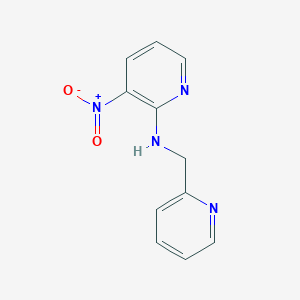

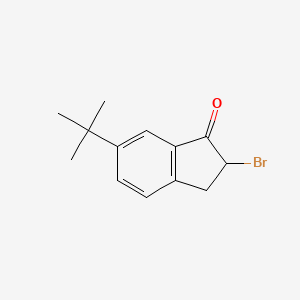
![N-[3,5-dichlorophenyl]-N'-[2-methylpropyl]thiourea](/img/structure/B8681620.png)
![5-[(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)amino]pentan-1-ol](/img/structure/B8681631.png)
![3-(3-bromo-phenyl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8681635.png)
